3-Methoxybutyl 3-ethoxypropanoate
Description
Contextualization within Advanced Organic Ester Chemistry
Organic esters are a fundamental class of compounds formed from the reaction of a carboxylic acid and an alcohol. fiveable.menumberanalytics.com Their structures, characterized by a carbonyl group bonded to an oxygen atom which is then attached to an alkyl or aryl group, give rise to a wide array of physical and chemical properties. fiveable.menumberanalytics.com Advanced organic ester chemistry delves into the synthesis and application of esters with more complex structures, such as those containing additional functional groups like ethers.
3-Methoxybutyl 3-ethoxypropanoate, with its two ether linkages, is a prime example of such a multifunctional ester. Its synthesis can be conceptualized through the principles of Fischer esterification, where a carboxylic acid (3-ethoxypropanoic acid) reacts with an alcohol (3-methoxybutanol) in the presence of an acid catalyst. fiveable.mewikipedia.org The presence of the methoxy (B1213986) and ethoxy groups introduces polarity and hydrogen bond accepting capabilities, influencing its solvency and material interaction properties. numberanalytics.com
Table 1: Key Chemical Data for this compound
| Property | Value |
| CAS Number | 5434-56-0 |
| Molecular Formula | C10H20O4 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | This compound |
Data sourced from publicly available chemical databases.
Historical Trajectories of Related Alkoxy-Esters in Chemical Applications
The utility of alkoxy-esters is well-established across various industries. shreechem.in Esters, in general, are known for their pleasant odors and have long been used as fragrances and flavorings. wikipedia.orgquora.com More complex esters, including those with ether functionalities, have found significant roles as solvents, plasticizers, and coatings components. wikipedia.orgbritannica.com
For instance, 3-Methoxybutyl acetate (B1210297), a structurally related mono-ether ester, is utilized as a solvent in coatings, inks, and adhesives due to its good solvency and flow promotion properties. solubilityofthings.comspecialchem.com Similarly, ethyl 3-ethoxypropionate is a slow-evaporating ether-ester solvent valued in the coatings industry for its ability to improve flow and leveling and prevent solvent popping. eastman.com The historical success of these and other alkoxy-esters provides a strong precedent for investigating the potential applications of this compound, which combines structural motifs from both of these useful solvent types.
Current Research Landscape and Unaddressed Questions Regarding this compound in Materials Science and Industrial Chemistry
While specific research on this compound is not extensively documented in publicly accessible literature, its constituent parts and related analogs offer insights into its potential areas of application. The demand for specialty solvents with tailored evaporation rates, solvency characteristics, and improved environmental profiles continues to drive research in this area.
Unaddressed questions regarding this compound that present opportunities for future research include:
Solvency Power: A systematic evaluation of its ability to dissolve a wide range of polymers and resins relevant to the coatings, adhesives, and electronics industries.
Performance in Formulations: Investigating its impact on key properties such as viscosity, drying time, film formation, and surface tension in various formulations.
Biodegradability and Environmental Profile: Assessing its environmental fate and potential as a more sustainable alternative to existing solvents.
Synthesis Optimization: Developing more efficient and greener synthetic routes for its industrial-scale production. For example, methods for synthesizing ethyl 3-ethoxypropionate often involve the reaction of ethanol (B145695) and ethyl acrylate (B77674). chemicalbook.comgoogle.com
Niche Applications: Exploring its potential use in high-performance applications such as photoresist formulations for semiconductors, similar to 3-methoxybutyl acetate. marketpublishers.com
The exploration of these research avenues will be crucial in fully elucidating the potential of this compound as a valuable component in modern materials and industrial processes.
Structure
3D Structure
Properties
CAS No. |
5434-56-0 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-methoxybutyl 3-ethoxypropanoate |
InChI |
InChI=1S/C10H20O4/c1-4-13-7-6-10(11)14-8-5-9(2)12-3/h9H,4-8H2,1-3H3 |
InChI Key |
RSTAAVAGFMHTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 3 Methoxybutyl 3 Ethoxypropanoate
Esterification Routes Utilizing Corresponding Alcohol and Carboxylic Acid Precursors
The most direct method for synthesizing 3-Methoxybutyl 3-ethoxypropanoate involves the reaction of 3-methoxybutanol with 3-ethoxypropanoic acid. This approach falls under the classic Fischer-Speier esterification, a well-established method in organic synthesis. electronicsandbooks.com
Direct Condensation Approaches and Reaction Conditions
Direct condensation, or Fischer esterification, involves heating a mixture of the carboxylic acid (3-ethoxypropanoic acid) and the alcohol (3-methoxybutanol) in the presence of an acid catalyst. electronicsandbooks.commdpi.com The reaction is a reversible equilibrium, and to drive it towards the formation of the ester, water, a byproduct, is typically removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus.
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. labshake.com
While specific research data for the direct synthesis of this compound is not extensively documented in publicly available literature, plausible reaction conditions can be inferred from similar esterification reactions. abo.fi
Table 1: Plausible Reaction Conditions for the Direct Condensation Synthesis of this compound
| Parameter | Plausible Range | Rationale/Reference |
| Reactants | 3-methoxybutanol and 3-ethoxypropanoic acid | Direct precursors for the target ester. |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | Commonly used strong acid catalysts for Fischer esterification. mdpi.comnih.gov |
| Catalyst Loading | 0.5 - 5 mol% | Typical catalyst concentration for efficient esterification. google.com |
| Temperature | 80 - 140 °C | To overcome the activation energy and facilitate the reaction while minimizing side reactions. google.com |
| Reaction Time | 4 - 24 hours | Dependent on temperature, catalyst, and desired conversion. |
| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Using an excess of the alcohol can help shift the equilibrium towards the product side. electronicsandbooks.com |
| Water Removal | Azeotropic distillation (e.g., with toluene) | To drive the reversible reaction to completion. electronicsandbooks.com |
Transesterification Processes with Alcoholysis or Acidolysis
Transesterification is an alternative route that involves the reaction of an ester with an alcohol (alcoholysis) or a carboxylic acid (acidolysis) to produce a different ester. google.com For the synthesis of this compound, alcoholysis is the more relevant process, where an ester of 3-ethoxypropanoic acid, such as ethyl 3-ethoxypropanoate, reacts with 3-methoxybutanol. nih.gov
This process is also an equilibrium reaction and is often catalyzed by either an acid or a base. google.com The use of an excess of the reactant alcohol (3-methoxybutanol) can help to drive the reaction to completion. nih.gov A key advantage of transesterification can be the use of more readily available starting materials, such as ethyl 3-ethoxypropanoate, which can be synthesized from the addition of ethanol (B145695) to ethyl acrylate (B77674). researchgate.netmdpi.com
Advanced Catalysis in this compound Synthesis
Homogeneous Acid and Base Catalysis Systems
Homogeneous catalysts are soluble in the reaction medium. mdpi.com Strong mineral acids like sulfuric acid and hydrochloric acid are effective for both direct esterification and acid-catalyzed transesterification. mdpi.comabo.fi They function by protonating the carbonyl group, making it more susceptible to nucleophilic attack. mdpi.com
Homogeneous base catalysis is primarily used for transesterification. csic.es Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonate the alcohol, forming a more potent nucleophile (an alkoxide) that attacks the carbonyl carbon of the starting ester. csic.es While efficient, homogeneous catalysts can be difficult to separate from the product mixture, often requiring neutralization and washing steps that can generate waste. mdpi.com
Heterogeneous Catalytic Materials and Their Performance
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. mdpi.com This simplifies their separation from the product (e.g., by filtration) and allows for their reuse, which is economically and environmentally advantageous. mdpi.comscielo.br
For the synthesis of this compound, various solid acid catalysts could be employed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. abo.fiacs.org These materials possess acidic sites on their surface that can catalyze the esterification or transesterification reaction.
Table 2: Potential Heterogeneous Catalysts for this compound Synthesis
| Catalyst Type | Examples | Potential Advantages | Potential Challenges |
| Ion-Exchange Resins | Amberlyst-15, Smopex-101 | High activity at moderate temperatures, easy separation. abo.fi | Limited thermal stability. acs.org |
| Zeolites | H-ZSM-5, Beta Zeolite | High thermal stability, shape selectivity. mdpi.com | Potential for pore diffusion limitations with larger molecules. researchgate.net |
| Metal Oxides | Sulfated Zirconia, Tungstated Zirconia | High acidity and thermal stability. | Can be more expensive and complex to prepare. |
| Supported Catalysts | CaO/Al₂O₃, MgO/γ-Al₂O₃ | Improved dispersion of active sites, enhanced stability. frontiersin.org | Potential for leaching of the active component. |
The performance of these catalysts would depend on factors such as surface area, pore size, and the density and strength of the acid sites.
Emerging Biocatalytic Strategies for Ester Formation
Biocatalysis, particularly the use of enzymes, is a rapidly developing field in chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental impact. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions.
The synthesis of this compound could potentially be achieved using an immobilized lipase. Immobilization of the enzyme on a solid support enhances its stability and allows for easy separation and reuse. acs.org Lipase-catalyzed reactions are typically carried out in organic solvents or in solvent-free systems at moderate temperatures (e.g., 30-70 °C). acs.org This can prevent the degradation of thermally sensitive compounds and reduce energy consumption.
Optimization of Reaction Parameters and Yield Enhancement for this compound
The efficiency and yield of the esterification reaction to form this compound are critically dependent on the careful control of several reaction parameters.
Influence of Temperature, Pressure, and Stoichiometry
Optimizing temperature, pressure, and the molar ratio of reactants is fundamental to maximizing the yield of this compound. While specific studies on the direct synthesis of this ester are not widely available, general principles of esterification and related reactions provide a framework for optimization. For instance, in the synthesis of other esters, reaction temperatures are often maintained between 120-150°C. google.com The stoichiometry of the alcohol and carboxylic acid is a key factor. An excess of one reactant, typically the less expensive one, can be used to shift the equilibrium towards the product side, thereby increasing the yield.
In related syntheses, such as the preparation of 3-methoxy-3-methyl-1-butanol, reaction temperatures can range from 50-200°C with pressures between 0.1-5 MPa. google.com These conditions highlight the broad range that can be explored to find the optimal settings for the synthesis of this compound. The choice of temperature and pressure will also be influenced by the boiling points of the reactants and products to prevent their loss through evaporation.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency and selectivity of the esterification process. While some modern approaches favor solvent-free reactions to reduce waste and environmental impact, solvents can play a crucial role in dissolving reactants, facilitating heat transfer, and in some cases, influencing the reaction pathway. nih.govchemrxiv.org
For esterification reactions, a non-polar, inert solvent is often preferred to minimize side reactions. The solvent should also ideally form an azeotrope with the water produced during the reaction, allowing for its removal and driving the equilibrium towards the formation of the ester. The selection of an appropriate solvent is a critical step in optimizing the synthesis of this compound.
Development of Sustainable Synthetic Protocols and Green Chemistry Principles
Modern chemical synthesis places a strong emphasis on the development of sustainable and environmentally friendly processes. mdpi.comnih.gov This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epa.govjetir.orgresearchgate.netgreenchemistry-toolkit.orgnih.gov
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing the synthesis to minimize the formation of byproducts. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Auxiliaries: Opting for less hazardous solvents or, ideally, solvent-free conditions. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. epa.govresearchgate.net
Use of Catalysis: Employing catalysts to increase reaction rates and selectivity, allowing for milder reaction conditions. nih.gov
The development of a truly sustainable protocol for this compound would involve a holistic assessment of the entire process, from the synthesis of precursors to the final purification of the product, with the goal of minimizing its environmental footprint. mdpi.comnih.gov
Precursor Synthesis and Functional Group Transformations for this compound
The efficient synthesis of this compound relies on the availability of its precursors, 3-methoxybutanol and 3-ethoxypropanoic acid.
Synthesis of 3-Methoxybutanol and its Derivatives
3-Methoxybutanol can be synthesized through various routes. One common method involves the reaction of 1,3-butylene glycol with a methylating agent like methyl chloride or dimethyl sulfate (B86663) in the presence of a base. ontosight.ai Another industrial-scale production method starts from crotonaldehyde, which is first reacted with methanol (B129727) in an alkaline solution to form 3-methoxybutyraldehyde. google.com This intermediate is then hydrogenated in the presence of a catalyst, such as one containing copper oxide or nickel, at temperatures of 150 to 180°C and pressures of 100 to 150 bar to yield 3-methoxybutanol. google.com
Derivatives of 3-methoxybutanol, such as 3-methoxybutyl acetate (B1210297), can be produced by reacting 3-methoxybutanol with acetic acid. google.com This demonstrates the potential for creating a variety of esters from this alcohol.
Synthesis of 3-Ethoxypropanoic Acid and its Derivatives
3-Ethoxypropanoic acid is a carboxylic acid that serves as the acyl donor in the esterification reaction. nih.gov Its synthesis can be achieved through the oxidation of 3-ethoxypropanol.
A common derivative of 3-ethoxypropanoic acid is its ethyl ester, ethyl 3-ethoxypropanoate. This ester can be synthesized through the addition reaction of ethanol and ethyl acrylate. google.comgoogle.com This reaction can be catalyzed by a strong acid or a basic ion exchange resin. google.comgoogle.com For example, one method involves reacting ethanol and ethyl acrylate in a molar ratio of 0.5:1 to 2:1 at temperatures between 120-150°C in the presence of an acid catalyst. google.com Another approach utilizes a fixed-bed reactor with an anion exchange resin as the catalyst. google.com The synthesis of ethyl 3,3-diethoxypropanoate, a related compound, has also been well-documented and can serve as a reference for similar synthetic strategies. orgsyn.org
Mechanistic Investigations into the Reactivity of 3 Methoxybutyl 3 Ethoxypropanoate
Hydrolytic Stability and Decomposition Kinetics in Aqueous and Non-Aqueous Media
The hydrolysis of 3-Methoxybutyl 3-ethoxypropanoate involves the cleavage of the ester bond to yield 3-ethoxypropanoic acid and 3-methoxybutanol. This reaction is technically a reaction with water, but it is impractically slow without a catalyst. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst (e.g., HCl or H₂SO₄), the reaction rate is significantly increased. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible, and to drive it towards completion, an excess of water is typically used. chemguide.co.uk
Reaction: CH₃CH₂OCH₂CH₂COOCH₂(CH₂)₂OCH₃ + H₂O ⇌ (H⁺ catalyst) ⇌ CH₃CH₂OCH₂CH₂COOH + HOCH₂(CH₂)₂OCH₃
Alkali-Promoted Hydrolysis (Saponification): Hydrolysis under basic conditions (e.g., with sodium hydroxide) is an irreversible process that yields the salt of the carboxylic acid (sodium 3-ethoxypropanoate) and 3-methoxybutanol. chemguide.co.uk This reaction, known as saponification, is generally faster than acid-catalyzed hydrolysis because the hydroxide (B78521) ion is a more powerful nucleophile than water. The reaction is considered irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkali to form a carboxylate salt, which is resistant to further nucleophilic attack. chemguide.co.uk
Reaction: CH₃CH₂OCH₂CH₂COOCH₂(CH₂)₂OCH₃ + NaOH → CH₃CH₂OCH₂CH₂COONa + HOCH₂(CH₂)₂OCH₃
No specific kinetic data or decomposition rate constants for this compound are available in the public domain. Therefore, a quantitative data table cannot be provided.
Transesterification Reactivity and Equilibrium Studies with Various Alcohols and Esters
Transesterification is a key reaction for alkoxy-esters like this compound. This process involves exchanging the alcohol moiety of the ester with another alcohol. Such reactions are central to the synthesis of a variety of unsymmetrically substituted alkyl 3-alkoxypropionates. googleapis.com
The reaction is an equilibrium process that is typically catalyzed by either acids or bases. To achieve high yields, the equilibrium is often shifted by using a large excess of the reactant alcohol or by continuously removing the alcohol byproduct (in this case, 3-methoxybutanol) via distillation. googleapis.com
Studies on related alkyl 3-alkoxypropionates have shown that specific catalysts are required to avoid side reactions. While common catalysts like alkali metal alkoxides or sulfuric acid can be used, they may promote a reverse Michael reaction, leading to undesirable by-products. googleapis.com More effective catalysts that avoid this issue include organo-titanium compounds like titanium (IV) isopropoxide or tin compounds such as dibutyltin (B87310) diacetate. googleapis.com
For example, the transesterification of ethyl 3-ethoxypropionate with cyclohexanol (B46403) using dibutyltin diacetate as a catalyst proceeds at 160°C, with the ethanol (B145695) byproduct being removed by distillation to drive the reaction. googleapis.com A similar reactivity profile would be expected for this compound with various other alcohols.
Illustrative Transesterification Reaction Data (for related compounds) This table is based on examples from patent literature for structurally similar compounds and serves to illustrate typical reaction conditions.
| Reactant Ester | Reactant Alcohol | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| Ethyl 3-ethoxypropionate | Cyclohexanol | Dibutyltin diacetate | 160 | Cyclohexyl 3-ethoxypropionate | 91.7 | googleapis.com |
| Methyl 3-methoxypropionate | 2-Ethyl-1-hexanol | Titanium (IV) isopropoxide | 180 | 2-Ethyl-1-hexyl 3-methoxypropionate | 100 | googleapis.com |
| Isobutyl 3-isobutoxypropionate | Cyclohexyl alcohol | Titanium (IV) isopropoxide | 170 | Cyclohexyl 3-isobutoxypropionate | 96.5 | googleapis.com |
Degradation Pathways under Varied Environmental Stimuli (Excluding Biological Contexts)
Excluding biological processes, the primary degradation pathways for this compound would be through hydrolysis (as detailed in 3.1), thermal decomposition, and potentially photolysis.
Thermal Degradation: At elevated temperatures, esters can undergo elimination reactions. For this compound, this could theoretically involve the cleavage of the C-O bond, potentially leading to the formation of an alkene and a carboxylic acid, although this typically requires very high temperatures. The presence of the ether linkage introduces another potential site for thermal cleavage.
Photolytic Degradation: While specific studies are absent, compounds with carbonyl groups can absorb UV radiation, which may lead to radical-based degradation pathways. However, without specific chromophores that absorb strongly in the near-UV or visible spectrum, this pathway is likely to be slow under typical environmental conditions.
Reactivity Profiling with Defined Chemical Reagents and Substrates
The ester functional group is the primary center for reactivity with nucleophiles. The general mechanism is a two-step addition-elimination process. Hydrolysis and transesterification are classic examples. Other strong nucleophiles can also react:
Ammonolysis: Reaction with ammonia (B1221849) would cleave the ester to form 3-ethoxypropanamide and 3-methoxybutanol.
Reaction with Grignard Reagents: Reaction with organometallic reagents like Grignard reagents (R-MgBr) would lead to the formation of a tertiary alcohol. This occurs through a double addition, where the first equivalent of the Grignard reagent displaces the alkoxy group to form a ketone intermediate, which then rapidly reacts with a second equivalent.
The carbonyl oxygen of the ester group has lone pairs of electrons and can act as a Lewis base, interacting with electrophiles. As mentioned in the hydrolysis section, protonation of this oxygen by a strong acid is the first step in acid-catalyzed hydrolysis, which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uk
Similarly, the ether oxygen in the 3-methoxybutyl group can also be protonated by strong acids. However, the cleavage of this ether bond requires much harsher conditions (e.g., concentrated hydroiodic or hydrobromic acid) than the hydrolysis of the ester bond. Therefore, under moderately acidic conditions, the ester group is expected to be the primary site of electrophilic interaction and subsequent reaction. stackexchange.com
Advanced Spectroscopic and Chromatographic Characterization of 3 Methoxybutyl 3 Ethoxypropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and purity of a compound. By analyzing the behavior of atomic nuclei in a magnetic field, specific structural features can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of 3-Methoxybutyl 3-ethoxypropanoate would exhibit distinct signals corresponding to the different sets of non-equivalent protons in its 3-methoxybutyl and 3-ethoxypropanoate moieties.
Based on the structures of related compounds such as 3-methoxybutyl acetate (B1210297) and ethyl 3-ethoxypropionate, the following proton chemical shifts and multiplicities are anticipated. chemicalbook.comchemicalbook.com
Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a (CH₃-O) | ~3.3 | Singlet | N/A |
| H-b (CH₃-CH) | ~1.2 | Doublet | ~6.3 |
| H-c (CH-O) | ~3.4 | Multiplet | - |
| H-d (-CH₂-CH) | ~1.8 | Multiplet | - |
| H-e (-O-CH₂-) | ~4.1 | Triplet | ~6.5 |
| H-f (CH₃-CH₂) | ~1.2 | Triplet | ~7.0 |
| H-g (-O-CH₂-CH₃) | ~3.5 | Quartet | ~7.0 |
| H-h (-CH₂-COO) | ~2.6 | Triplet | ~6.5 |
| H-i (-O-CH₂-CH₂) | ~3.7 | Triplet | ~6.5 |
This is a predictive table. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom.
The predicted chemical shifts for the carbon atoms are estimated by analyzing data from similar structures like 3-methoxybutyl acetate and ethyl 3-ethoxypropionate. chemicalbook.comdocbrown.infochemicalbook.com
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-O) | ~56 |
| C-2 (CH₃-CH) | ~20 |
| C-3 (CH-O) | ~75 |
| C-4 (-CH₂-CH) | ~36 |
| C-5 (-O-CH₂-) | ~63 |
| C-6 (C=O) | ~171 |
| C-7 (-CH₂-COO) | ~35 |
| C-8 (-O-CH₂-CH₂) | ~66 |
| C-9 (CH₃-CH₂) | ~15 |
| C-10 (-O-CH₂-CH₃) | ~67 |
This is a predictive table. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
2D NMR techniques are instrumental in establishing the complete molecular structure by showing correlations between different nuclei. youtube.comsdsu.edu
Correlation SpectroscopY (COSY): This experiment would reveal proton-proton couplings within the molecule. researchgate.net Key correlations would be expected between:
H-b and H-c/H-d
H-d and H-e
H-f and H-g
H-h and H-i
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. For instance, the proton signal at ~3.3 ppm (H-a) would correlate with the carbon signal at ~56 ppm (C-1).
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. researchgate.net Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the protons of the 3-methoxybutyl group (H-e) to the ester carbonyl carbon (C-6).
Correlations from the protons of the ethoxy group (H-g) to the C-8 carbon.
Correlations from the protons at H-h to the ester carbonyl carbon (C-6).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. rsc.org
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. For this compound (C₁₀H₂₀O₄), the exact mass is 204.1362 g/mol .
The fragmentation pattern provides a fingerprint of the molecule. Predicted fragmentation pathways for this compound would likely involve cleavage at the ester linkage and within the alkyl chains. A characteristic fragment would be from the loss of the 3-methoxybutyl group or the ethoxypropionate side chain. Analysis of similar esters like ethyl 3-ethoxypropionate suggests common fragmentation patterns.
Predicted Key Fragments in EI-MS of this compound
| m/z | Predicted Fragment Ion |
| 204 | [C₁₀H₂₀O₄]⁺ (Molecular Ion) |
| 159 | [M - OCH₂CH₃]⁺ |
| 117 | [CH₃CH₂OCH₂CH₂CO]⁺ |
| 103 | [CH₃OCH(CH₃)CH₂CH₂O]⁺ |
| 87 | [CH₃OCH(CH₃)CH₂]⁺ |
| 73 | [CH₃CH₂OCH₂CH₂]⁺ |
| 59 | [CH₃OCHCH₃]⁺ |
This is a predictive table based on common fragmentation patterns of esters.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Soft Ionization Methods
ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. rsc.org This method is excellent for confirming the molecular weight of the compound.
For this compound, the following ions would be expected in the positive ion mode ESI-MS spectrum:
[M+H]⁺: m/z ≈ 205.1439
[M+Na]⁺: m/z ≈ 227.1258
[M+K]⁺: m/z ≈ 243.1000
These soft ionization techniques are particularly useful for providing clear molecular weight information, which complements the structural details obtained from fragmentation in EI-MS.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a unique vibrational fingerprint, confirming its identity and providing insights into its molecular structure.
The key functional groups in this compound are the ester and ether groups. The IR spectrum is particularly sensitive to the strong dipole moment change of the carbonyl (C=O) bond in the ester group, which results in a prominent absorption band. The ether linkages (C-O-C) also produce characteristic stretching vibrations.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone and C-H stretching vibrations are typically well-resolved in the Raman spectrum. By combining data from both techniques, a comprehensive vibrational profile of this compound can be constructed.
Representative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
| ~2950-2850 | Strong | C-H stretching (alkyl) | IR, Raman |
| ~1740 | Strong | C=O stretching (ester) | IR |
| ~1460 | Medium | C-H bending (CH₂) | IR |
| ~1380 | Medium | C-H bending (CH₃) | IR |
| ~1200-1100 | Strong | C-O-C stretching (ether and ester) | IR |
Note: The data in this table is representative and based on the characteristic vibrational frequencies of the functional groups present in the molecule. Actual experimental values may vary slightly.
Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity, Quantitative Analysis, and Impurity Profiling
Chromatographic techniques are essential for separating the components of a mixture, allowing for the determination of the purity of this compound and the quantification of any impurities.
GC-FID and GC-TCD Method Development and Validation
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. A flame ionization detector (FID) is highly sensitive to organic compounds and is ideal for purity analysis and the detection of organic impurities. A thermal conductivity detector (TCD) is less sensitive but offers a universal response, making it useful for quantifying both organic and inorganic impurities.
Method development would involve optimizing parameters such as the type of capillary column (a mid-polar column would be a suitable starting point), oven temperature program, carrier gas flow rate, and injector and detector temperatures. Validation would ensure the method is accurate, precise, linear, and robust for its intended purpose.
Illustrative GC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV/Vis, RI)
High-performance liquid chromatography can also be employed, particularly for analyzing less volatile impurities or for formulations where this compound is a component. Since the compound lacks a strong chromophore, a UV/Vis detector would have limited utility unless derivatization is performed. A refractive index (RI) detector, which measures the change in the refractive index of the mobile phase, is a more suitable choice for direct detection.
An HPLC method would typically utilize a normal-phase or reversed-phase column and an isocratic or gradient elution with an appropriate solvent system.
Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Column Temperature | 30 °C |
High-Resolution Analytical Techniques for Trace Impurity Profiling and Contaminant Identification
The identification of trace-level impurities and contaminants is critical for ensuring the high quality of this compound. High-resolution techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are indispensable for this purpose.
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the impurity by comparison to spectral libraries or by interpretation.
For impurities that are not amenable to GC analysis, LC-MS would be the technique of choice. The use of high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of an unknown impurity from its accurate mass, greatly aiding in its identification.
The potential impurities in this compound could include starting materials from its synthesis, by-products from side reactions, or degradation products. A thorough impurity profiling would involve the use of these high-resolution techniques to detect, identify, and quantify any such species present at trace levels.
Theoretical and Computational Studies on 3 Methoxybutyl 3 Ethoxypropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 3-Methoxybutyl 3-ethoxypropanoate, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard method for predicting the geometric and electronic properties of molecules. A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms in space (the global minimum on the potential energy surface). This optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Subsequent frequency calculations would yield the vibrational spectra (infrared and Raman) of the molecule. These calculated spectra could be compared with experimental data to confirm the structure and to assign specific vibrational modes to the stretching and bending of its various functional groups (e.g., C=O, C-O-C).
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | Data not available | ||
| Ester C-O | Data not available | ||
| Ether C-O (methoxy) | Data not available | ||
| Ether C-O (ethoxy) | Data not available | ||
| O=C-O | Data not available | ||
| C-O-C (ester) | Data not available | ||
| C-O-C (ether) | Data not available | ||
| O=C-O-C | |||
| C-O-C-C |
Ab Initio Methods for Energy Calculations and Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed for more accurate energy calculations and the prediction of various spectroscopic properties. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide a benchmark for the total electronic energy of this compound.
These methods are also well-suited for predicting electronic excitation energies, which are crucial for understanding the UV-Vis spectrum of the molecule. Furthermore, ab initio calculations can be used to determine nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which would be invaluable for the structural elucidation and characterization of the compound.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butyl and propanoate chains in this compound allows for a multitude of possible conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step to map out the potential energy surface. The results of such an analysis would reveal the preferred shapes of the molecule and their relative populations at a given temperature.
Reaction Pathway Modeling and Transition State Identification for Key Transformations
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group is a key transformation that could be studied. By modeling the reaction pathway, researchers could identify the transition state structures and calculate the activation energies for both acid- and base-catalyzed hydrolysis. This would provide a detailed, atomistic understanding of the reaction mechanism and the factors that influence the reaction rate.
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in its pure liquid state. By simulating the movement of a large number of molecules over time, MD can be used to study solvation effects, including the arrangement of solvent molecules around the solute. It can also be used to calculate various bulk properties, such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations would reveal the nature and strength of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the physical properties of the substance.
Exploration of Non Biological Applications and Derivatization Strategies for 3 Methoxybutyl 3 Ethoxypropanoate
Role as a Specialty Solvent in Chemical Processing and Formulations
3-Methoxybutyl 3-ethoxypropanoate is a notable ether-ester solvent recognized for its advantageous properties in various industrial applications. It is a clear, colorless liquid with a characteristically mild odor. silverfernchemical.com Its chemical structure lends it a high solvency power combined with a slow evaporation rate, making it a preferred choice in formulations where extended working time and smooth application are critical. silverfernchemical.com
Dissolving Power for Polymers, Resins, and Pigments in Coatings and Inks
This compound demonstrates excellent solvency for a wide array of polymers and resins, which is a crucial characteristic for the coatings and inks industry. It is highly compatible with resins such as acrylics, alkyds, polyurethanes, and epoxies. silverfernchemical.com This compatibility ensures the formation of stable, homogenous solutions, which is fundamental for producing high-quality coatings and inks. The slow evaporation rate of this compound is particularly beneficial in high-performance spray applications as it helps to improve flow and leveling, thereby reducing common surface defects like "orange peel" and pinholing. silverfernchemical.com Its effectiveness extends to its use in solvent-based inks, where it enhances transfer and leveling on various substrates. silverfernchemical.com
Interactive Table: Resin Compatibility
| Resin Type | Compatibility |
| Acrylics | High |
| Alkyds | High |
| Polyurethanes | High |
| Epoxies | High |
| Polyesters | High |
Applications in Photoresist Formulations for Semiconductor Manufacturing
In the highly specialized field of semiconductor manufacturing, solvents are a critical component of photoresist formulations. These formulations are used to transfer circuit patterns onto semiconductor wafers. This compound, along with other glycol ethers and propionates, is a suitable solvent for these applications. google.com The solvent's role is to dissolve the photoresist polymer, photoacid generator, and other additives to create a uniform coating on the substrate. google.com The purity and consistency of the solvent are paramount in this context to ensure the reliability and performance of the microelectronic components being fabricated. The growth in the electronics industry and the increasing complexity of devices drive the demand for such high-purity solvents. dataintelo.com
Compatibility and Performance in Adhesive and Cleaning Agent Formulations
The favorable solvent properties of this compound also lead to its use in the formulation of adhesives and industrial cleaning agents. dataintelo.com In adhesives, it can act as a carrier solvent, ensuring that the adhesive components are well-dissolved and can be applied evenly. dataintelo.com For cleaning applications, particularly in industrial settings and the manufacturing of electronic components, its ability to dissolve a variety of residues without leaving a film is highly advantageous. silverfernchemical.comdataintelo.com The increasing emphasis on cleanliness and hygiene in industrial environments supports the demand for effective cleaning formulations that incorporate this solvent. dataintelo.com
Utilization as a Building Block in Advanced Material Synthesis
Beyond its role as a solvent, there are indications of its utility in more complex chemical production.
Role in Polymer Science as a Monomer or Plasticizer (if applicable, excluding human contact)
While primarily used as a solvent in polymer preparation, the potential for related ether-ester compounds to be involved in polymerization processes is an area of scientific exploration. silverfernchemical.comchegg.com For instance, deep eutectic solvents, which can be formed from components similar in chemical nature, can act as both the solvent and the monomer in polymerization reactions, offering a unique pathway for material synthesis. mdpi.com However, specific research detailing this compound's direct role as a monomer or a non-contact plasticizer is not extensively documented in the provided search results. Its primary established role in polymer science is as a process solvent. silverfernchemical.comchegg.com
Integration into Specialty Chemicals Production
This compound can be used as an intermediate in the synthesis of other chemicals. europa.eu Its release to the environment can occur from its industrial use as a processing aid and as an intermediate step in the further manufacturing of other substances. europa.eu This suggests its role as a precursor or a reactant in the production of more complex, specialty chemicals. dataintelo.com Although specific reaction pathways and resulting products are not detailed, its classification as a chemical intermediate points to its integration into multi-step chemical manufacturing processes. europa.eu
Derivatization for the Synthesis of Novel Chemical Intermediates
The molecular structure of this compound, featuring both an ester and two ether linkages, offers several pathways for derivatization to produce a variety of chemical intermediates. The reactivity of these functional groups allows for targeted modifications to synthesize new molecules with desired properties for applications in polymers, solvents, and specialty chemicals.
Key derivatization reactions for this compound include hydrolysis, transesterification, and ether cleavage.
Hydrolysis: The ester bond in this compound can be cleaved through hydrolysis, either under acidic or basic conditions, to yield 3-methoxybutanol and 3-ethoxypropanoic acid. These products themselves are valuable intermediates. 3-Methoxybutanol is used as a solvent and in the production of coatings, while 3-ethoxypropanoic acid can be used in the synthesis of other esters and polymers.
Transesterification: This process involves reacting the parent ester with an alcohol in the presence of an acid or base catalyst. This reaction is reversible and can be driven to completion by using an excess of the reactant alcohol or by removing one of the products. Transesterification of this compound can produce a wide array of new esters with tailored properties, such as boiling point, viscosity, and solvency.
Ether Cleavage: The ether linkages in this compound are generally more stable than the ester bond. However, they can be cleaved under stringent conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This process would break down the molecule into smaller, more functionalized fragments, which could then be used in further synthetic steps.
| Derivatization Reaction | Reagents and Conditions | Primary Products | Potential Applications of Products |
| Hydrolysis | Water, Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 3-Methoxybutanol, 3-Ethoxypropanoic Acid | Solvents, Coatings, Polymer Synthesis |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New Ester (R-O-C(O)CH₂CH₂OCH₂CH₃), 3-Methoxybutanol | Specialty Solvents, Plasticizers, Fragrances |
| Ether Cleavage | Strong Acid (e.g., HI, HBr) | Various smaller functionalized molecules | Building blocks for complex organic synthesis |
This table presents potential derivatization reactions for this compound based on general chemical principles.
Environmental Transport and Chemical Fate Studies (focus on abiotic degradation and persistence in non-biological systems)
Understanding the environmental behavior of this compound is crucial for assessing its potential impact. The primary abiotic degradation pathways for this compound are expected to be hydrolysis and photo-oxidation.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is likely to be the main abiotic degradation pathway in aqueous environments. The rate of hydrolysis is dependent on pH and temperature. In general, ester hydrolysis is faster under alkaline conditions. The products of hydrolysis, 3-methoxybutanol and 3-ethoxypropanoic acid, are generally considered to be more mobile and less persistent in the environment than the parent compound.
Photo-oxidation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. This process is likely to be a significant removal mechanism in the gas phase. The ether linkages may also be susceptible to attack by hydroxyl radicals, leading to the formation of various degradation products.
Persistence and Transport: Due to its expected moderate water solubility and vapor pressure, this compound may exhibit some mobility in the environment. Its potential for long-range transport would depend on its atmospheric lifetime, which is determined by the rate of photo-oxidation. Information on the structurally similar compound, 3-methoxybutyl acetate (B1210297), suggests that it can be released to the environment from industrial use and as an intermediate in chemical manufacturing. europa.eu This indicates a potential for environmental entry for compounds of this class.
A review of the environmental fate of various chemical classes, including esters and ethers, highlights that hydrolysis and photochemistry are key degradation processes. ntis.gov The persistence of such compounds is generally limited by these abiotic degradation pathways. ntis.gov The breakdown of polymers through photo-initiated oxidative degradation is a well-studied abiotic process that involves the formation of free radicals, which could be a relevant degradation pathway for the ether portions of the molecule in terrestrial or aquatic environments. researchgate.net
| Environmental Compartment | Primary Abiotic Degradation Pathway | Expected Degradation Products | Estimated Persistence |
| Water | Hydrolysis | 3-Methoxybutanol, 3-Ethoxypropanoic Acid | Low to Moderate |
| Atmosphere | Photo-oxidation (reaction with OH radicals) | Carbonyls, smaller organic acids | Low |
| Soil | Hydrolysis, Photo-oxidation (at surface) | 3-Methoxybutanol, 3-Ethoxypropanoic Acid, various oxidation products | Low to Moderate |
This table provides an estimated overview of the environmental fate of this compound based on the behavior of similar chemical structures and general principles of environmental chemistry.
Future Research Directions and Emerging Opportunities for 3 Methoxybutyl 3 Ethoxypropanoate Research
Development of Novel and Energy-Efficient Synthetic Routes with Reduced Environmental Footprint
The traditional synthesis of esters often involves methods that are energy-intensive and can generate significant waste. Future research is focused on developing greener, more efficient synthetic pathways for 3-Methoxybutyl 3-ethoxypropanoate.
One promising approach is the use of novel catalysts. For instance, amino acid salts and amino acid ester salts are being explored as green esterification catalysts. google.com These catalysts have demonstrated high catalytic activity and selectivity, and the reaction products are easily separated, allowing for the catalyst to be recycled. google.com This method is not only environmentally friendly but also offers a simple process with low costs and high conversion efficiency. google.com
Another avenue of research involves the use of heterogeneous catalysts, such as fly ash, which is a waste product from various industries. acs.org Utilizing fly ash as a catalyst without extensive modification could significantly reduce the cost and environmental impact of the synthesis process. acs.org Furthermore, exploring one-step synthesis from aldehydes, using catalysts like alkoxy aluminum, presents a route that could offer high yields and purity with reduced moisture content in the final product. patsnap.com
The table below outlines potential alternative synthetic routes and their associated benefits:
| Synthetic Route | Catalyst/Method | Potential Advantages |
| Green Esterification | Amino acid salts/ester salts | High activity and selectivity, catalyst recyclability, simple process, low cost. google.com |
| Heterogeneous Catalysis | Fly ash | Use of industrial waste, cost-effective, reduced environmental impact. acs.org |
| One-Step Aldehyde Synthesis | Alkoxy aluminum | High yield, high purity, low moisture content. patsnap.com |
| Continuous Flow Reaction | Anion exchange resin in a tubular reactor | Simplified separation, continuous production, mild conditions. google.com |
In-depth Mechanistic Understanding of Complex Reactions and Decomposition Pathways
A thorough understanding of the reaction mechanisms and decomposition pathways of this compound is crucial for optimizing its synthesis and ensuring its stability in various applications. Quantum chemical calculations, such as those used to study the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, can provide deep insights into the molecular-level interactions. nih.gov
By elucidating the transition states and intermediate structures, researchers can identify the most probable reaction pathways and predict the formation of byproducts. nih.gov For example, understanding the degradation of similar compounds, like 3-methoxy-1-propanol (B72126) by hydroxyl radicals, can offer clues into the atmospheric lifetime and potential environmental impact of this compound. dntb.gov.uaresearchgate.net This knowledge is vital for developing strategies to enhance its stability or to design more environmentally benign alternatives.
Advancements in On-Line and In-Situ Analytical Methodologies for Process Monitoring
To ensure the quality and consistency of this compound production, the development of advanced analytical methods for real-time process monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgmt.com
In-situ and on-line techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and gas chromatography can provide continuous data on the reaction progress. mt.comnih.gov For instance, methods developed for monitoring 3-methoxybutyl acetate (B1210297) in workplace air, which utilize gas chromatography with a flame ionization detector, can be adapted for process control. nih.gov These technologies enable immediate adjustments to reaction conditions, leading to improved yield, reduced waste, and enhanced safety. mt.com
The following table highlights some relevant analytical techniques:
| Analytical Technique | Application in Process Monitoring |
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. mt.com |
| On-Line Gas Chromatography | Continuous analysis of volatile components in the reaction mixture. nih.gov |
| Automated Sampling Systems | Regular extraction of samples for off-line analysis without manual intervention. mt.com |
Expansion into Novel Non-Biological Industrial Applications and Sustainable Technologies
While the primary applications of this compound are currently being explored, its properties suggest potential for use in a wide range of industrial applications. Its characteristics as a solvent, similar to 3-methoxybutyl acetate, indicate its suitability for paints, coatings, and inks. specialchem.comcelanese.com It can act as a rheology modifier and an anti-blushing agent, improving the flow and appearance of coatings. specialchem.com
Furthermore, its potential use as an intermediate in the synthesis of other chemicals opens up a vast field of possibilities. europa.eu Research into its application in sustainable technologies, such as in the formulation of bio-based solvents or as a component in more environmentally friendly industrial processes, is a key area for future development.
Synergistic Integration with Artificial Intelligence and Machine Learning in Chemical Design and Optimization
Q & A
Q. Methodological Insight :
- Purification : Column chromatography or distillation is recommended for isolating the ester.
- Yield Optimization : Azeotropic removal of water using molecular sieves increases yields to >85% .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and substituent positions (e.g., δ 4.1–4.3 ppm for methoxy and ethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 233.15) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O ester bonds) .
Q. Advanced Consideration :
- Chiral Analysis : If stereoisomers are present, chiral HPLC with amylose-based columns resolves enantiomers .
How does this compound interact with biological systems, and what assays are used to study its activity?
Advanced Research Question
While direct studies on this compound are limited, structurally similar esters exhibit:
Q. Methodological Approach :
- In Vitro Toxicity : MTT assays on human cell lines (e.g., HepG2) determine IC₅₀ values .
- Metabolic Stability : Liver microsome incubations with LC-MS/MS track metabolite formation .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
Q. Advanced Analysis :
- Degradation Kinetics : Accelerated stability studies (40°C/75% RH) over 4 weeks quantify degradation products via GC-MS .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian software. The ethoxy group shows higher electron-withdrawing capacity than methoxy, directing substitution reactions .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to identify binding motifs .
Q. Validation :
- Correlation with Experimental Data : Compare computed activation energies with Arrhenius plots from kinetic studies .
What strategies resolve contradictions in reported reaction outcomes for ester derivatives like this compound?
Advanced Research Question
Discrepancies may arise from:
- Impurity Effects : Trace metals (e.g., Fe³⁺) catalyze side reactions. Chelating agents (e.g., EDTA) mitigate this .
- Solvent Polarity : Conflicting yields in THF vs. DMSO correlate with solvent polarity index. Replicate studies using controlled solvent systems .
Q. Methodological Resolution :
- Systematic Replication : Use standardized reagents (≥99% purity) and report detailed reaction conditions (e.g., stirring rate, humidity) .
How is this compound utilized in material science applications?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
